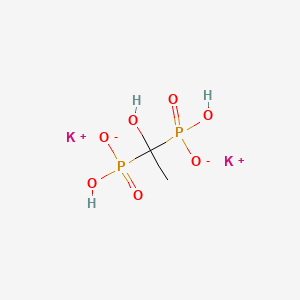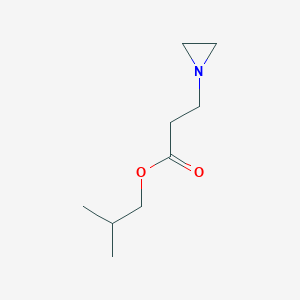
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt is a chemical compound known for its strong chelating properties. It forms stable complexes with metal ions in aqueous solutions, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt can be synthesized by neutralizing hydroxyethylenediphosphonic acid with potassium hydroxide. The reaction typically involves dissolving hydroxyethylenediphosphonic acid in water and gradually adding potassium hydroxide until the pH reaches a desired level, usually around 2-3 .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions followed by spray drying to obtain the final product. This method ensures high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions.
Oxidation and Reduction: Can participate in redox reactions under specific conditions.
Substitution: Reacts with other compounds to replace functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal ions like calcium, magnesium, and iron in aqueous solutions.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Involves reagents like alkyl halides or acyl chlorides under controlled temperatures and pH levels.
Major Products Formed
Chelation: Metal-phosphonate complexes.
Oxidation: Oxidized phosphonate derivatives.
Substitution: Substituted phosphonate compounds.
Applications De Recherche Scientifique
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving metal ion interactions and enzyme inhibition.
Industry: Utilized in water treatment, detergents, and as a corrosion inhibitor.
Mécanisme D'action
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt exerts its effects primarily through chelation. It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted reactions. This mechanism is particularly useful in water treatment and as a corrosion inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-hydroxyethylidene)bis-, tetrasodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, sodium salt
- Phosphonic acid, (1-hydroxyethylidene)bis-, potassium salt
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt is unique due to its specific chelating properties and stability in various pH conditions. Compared to its sodium and tetrasodium counterparts, the dipotassium salt offers different solubility and reactivity profiles, making it suitable for specific industrial applications .
Propriétés
Numéro CAS |
21089-06-5 |
|---|---|
Formule moléculaire |
C2H6K2O7P2 |
Poids moléculaire |
282.21 g/mol |
Nom IUPAC |
dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
YGZBDWZUQFVAHU-UHFFFAOYSA-L |
SMILES canonique |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)






